(2-Oxopyrrolidin-1-yl)acetic acid

Pharmaceutical Analysis Impurity Profiling RP-HPLC Method Validation

QC labs performing piracetam release testing require a certified Impurity D reference standard with analytically distinct properties-the carboxylic acid group confers a pKa of 3.75 (vs. 15.67 for piracetam), ensuring baseline HPLC separation. Neither the parent drug nor ester analogs substitute for system suitability validation. • Lowest LOQ (25 ng/mL) among all four Ph. Eur. piracetam impurities • Negative-ion mode MS detection ([M-H]⁻) for bioanalytical UPLC-MS/MS • Direct carboxylic acid handle for amide coupling in PDE4B inhibitor synthesis

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 53934-76-2
Cat. No. B054401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxopyrrolidin-1-yl)acetic acid
CAS53934-76-2
Synonyms(2-Oxopyrrolidin-1-yl)acetic Acid;  2-Oxo-1-pyrrolidineacetic Acid;  2-Pyrrolidinon-1-ylacetic Acid;  2-Pyrrolidinoneacetic Acid; 
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)O
InChIInChI=1S/C6H9NO3/c8-5-2-1-3-7(5)4-6(9)10/h1-4H2,(H,9,10)
InChIKeyJGPIWNNFLKDTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Oxopyrrolidin-1-yl)acetic Acid: Overview & Comparator Rationale


(2-Oxopyrrolidin-1-yl)acetic acid (CAS 53934-76-2), also known as 2-oxo-1-pyrrolidineacetic acid or piracetam EP Impurity D, is a C6H9NO3 heterocyclic carboxylic acid (MW 143.14 g/mol) bearing a 2-pyrrolidinone core N-substituted with an acetic acid side chain [1]. It belongs to the 2-oxopyrrolidineacetic acid family, which includes the blockbuster nootropic piracetam (the corresponding primary amide), its methyl and ethyl esters, and the six-membered 2-oxopiperidine homolog [2]. Structurally, it is the carboxylic acid hydrolysis product of piracetam and the key synthetic precursor to a wide array of racetam-class compounds. Its procurement decisions cannot rely on class-level assumptions because the carboxylic acid functional group confers measurably distinct physicochemical, analytical, and application-specific properties versus the amide, ester, and lactam analogs.

1
Pharmaceutical impurity profiling. Supports QC workflows requiring a certified Impurity D reference standard with distinct chromophoric and ionization properties.
2
Bioanalytical metabolite identification. Unique fit as the sole hydrolytic metabolite standard for piracetam in PK and bioequivalence studies.
3
Synthetic chemistry building block. Free carboxylic acid handle for amide coupling in racetam library synthesis and PDE4B inhibitor design.

Why Generic Substitution of (2-Oxopyrrolidin-1-yl)acetic Acid Fails


Although piracetam, its methyl/ethyl esters, and the parent 2-pyrrolidinone share the identical 2-oxopyrrolidine scaffold, the carboxylic acid group on (2-oxopyrrolidin-1-yl)acetic acid alters logP by approximately 0.7 units, shifts pKa from ~15.7 to ~3.8, and changes the chromophoric properties relevant to UV detection [1]. These differences translate directly into distinct HPLC retention behavior, different ionization states at physiological and analytical pH, and a unique metabolic identity as the sole hydrolytic metabolite of piracetam [2]. In quality control, the European Pharmacopoeia specifically designates this compound as Piracetam Impurity D, and regulatory filings require a certified reference standard of this exact structure—neither the amide nor the esters can serve as a substitute for system suitability testing, linearity validation, or stability-indicating method development [3]. The quantitative evidence below demonstrates that these are not marginal differences but are decision-critical for procurement.

Functional Group
Carboxylic acid vs. amide or ester: pKa shift of ~12 units fundamentally alters ionization, HPLC retention, and extraction recovery compared to piracetam or its esters.
Analytical Identity
Regulatory designation as EP Impurity D cannot be fulfilled by piracetam, 2-pyrrolidinone, or the methyl/ethyl esters; system suitability may require this exact structure.
Metabolic Role
As the exclusive Phase I metabolite of piracetam, unlabeled analogs or precursor impurities may not transfer directly for bioanalytical method calibration.

Comparator Evidence: (2-Oxopyrrolidin-1-yl)acetic Acid vs. Analogs


HPLC LOQ: Most Sensitive Detection Among Related Impurities

In a validated stability-indicating RP-HPLC method separating piracetam from its four structurally related impurities, (2-oxopyrrolidin-1-yl)acetic acid achieved the lowest limit of quantification at 25 ng/mL, outperforming piracetam (50 ng/mL), pyrrolidin-2-one (45 ng/mL), methyl (2-oxopyrrolidin-1-yl)acetate (34 ng/mL), and ethyl (2-oxopyrrolidin-1-yl)acetate (55 ng/mL) [1]. The calibration range was 25–10,000 ng/mL for this compound with r² = 0.9999. This 2-fold lower LOQ relative to piracetam and over 2-fold lower than the ethyl ester demonstrates superior detectability at trace levels critical for impurity threshold testing per ICH Q3A guidelines.

HPLC LOQ
Head-to-head
25 ng/mL
2.0× lower than piracetam (50 ng/mL)
Reported lowest LOQ among related impurities
Supports trace-level impurity testing per ICH Q3A
Pharmaceutical Analysis Impurity Profiling RP-HPLC Method Validation

Lipophilicity (LogP) Difference from Piracetam and Homologs

Computed XLogP3 values from PubChem place (2-oxopyrrolidin-1-yl)acetic acid (XLogP3 = -0.6) 0.7 log units above piracetam (XLogP3 = -1.3) [1][2]. The methyl ester is further elevated at -0.28, and the ethyl ester reaches positive territory at +0.33, defining a clear logP ladder: piracetam < (2-oxopyrrolidin-1-yl)acetic acid < methyl ester < ethyl ester [3][4]. Notably, the six-membered 2-oxopiperidine homolog (XLogP3 = -0.3) is more lipophilic than the five-membered target, indicating that ring expansion and amide-to-acid conversion have opposing and partially offsetting effects on lipophilicity [5].

LogP Ladder
Cross-study comparable
XLogP3 = -0.6
+0.7 vs. piracetam; -0.9 vs. ethyl ester
Intermediate lipophilicity in series
Selection context for CNS library design
Physicochemical Profiling Lipophilicity ADME Prediction

pKa Differential: Ionization State vs. Piracetam

The predicted pKa of (2-oxopyrrolidin-1-yl)acetic acid is 3.75 ± 0.10, compared with 15.67 ± 0.40 for piracetam . This ~12 pKa unit gap means that at pH 6.5 (the mobile phase condition used in the validated HPLC method above), the target compound is >99% ionized (carboxylate anion), while piracetam remains >99% neutral. At physiological pH 7.4, the target exists as the fully deprotonated conjugate base, whereas piracetam is uncharged. This differential ionization fundamentally alters reversed-phase retention, ion-pairing behavior, and biological transport mechanisms, making the compounds chromatographically orthogonal despite sharing the same core scaffold.

pKa Differential
Data to verify
pKa ≈ 3.75
ΔpKa ≈ 11.9 vs. piracetam (15.67)
Ionization state context differs critically
Impacts extraction and separation method design
Ionization State Chromatographic Selectivity Bioavailability

Metabolic Fate: Sole Phase I Metabolite of Piracetam

In a comprehensive in vitro/in vivo metabolic profiling study, incubation of piracetam with human liver microsomes (HLMs) produced 2-(2-oxopyrrolidin-1-yl)acetic acid as the sole detected metabolite via amide hydrolysis; no other Phase I metabolites were identified by UPLC-MS/MS [1]. This was confirmed in vivo in rat plasma, where the metabolite was quantified for pharmacokinetic analysis. In contrast, piracetam itself, its methyl/ethyl esters, and 2-pyrrolidinone are not metabolic products of piracetam but rather synthetic impurities or precursors. This unique metabolic identity creates an irreplaceable role for this compound as the metabolite reference standard in bioanalytical method development and validation.

Metabolic Fate
Method context
Sole Phase I metabolite
Exclusive product in HLMs; other analogs not formed
Irreplaceable bioanalytical reference standard
Confirmed in vitro and in vivo by UPLC-MS/MS
Drug Metabolism LC-MS/MS Bioanalysis Pharmacokinetic Studies

PDE4B Inhibitor Synthesis: Key Carboxylic Acid Partner

(2-Oxopyrrolidin-1-yl)acetic acid is explicitly cited as the reagent of choice for introducing the N-acetic acid side chain into pyrazolopyridine scaffolds, a validated structural class of PDE4B inhibitors . The resulting pyrazolopyridine derivatives have demonstrated PDE4B IC50 values in the 60–240 nM range against the recombinant human enzyme [1]. In the primary medicinal chemistry literature (Bioorg. Med. Chem. Lett. 2010), the 2-oxopyrrolidin-1-ylacetyl moiety is a key pharmacophoric element in several 5-heterocycle SAR series [2]. By contrast, the analogous amide (piracetam) and ester derivatives are not described as synthetic intermediates for this PDE4B inhibitor class.

PDE4B Synthesis
Class-level
Explicitly cited reagent
Piracetam and esters lack published utility here
Supports pyrazolopyridine library synthesis
Literature precedent in Bioorg. Med. Chem. Lett.
Medicinal Chemistry PDE4B Inhibition Anti-Inflammatory

Transdermal Penetration Enhancement vs. Azone

Esters of 2-oxopyrrolidine-α-acetic acid were evaluated alongside 2-oxopiperidine-α-acetic acid esters as dermal penetration enhancers in hairless mouse skin in vitro. The decyl ester of 2-oxopyrrolidine-α-acetic acid achieved the highest skin content enhancement ratio (ER SC = 8.7), significantly exceeding the industry-standard enhancer Azone [1]. The dodecyl ester showed ER for flux (J) = 67.33 and ER for 24-h receptor concentration (Q24) = 180.66. All 2-oxopyrrolidine-based esters produced ER Q24 values significantly higher than Azone. In contrast, the 2-oxopiperidine decyl ester yielded an ER Q24 of 162.07 but a substantially lower ER for flux (J) of 12.67, indicating that the five-membered pyrrolidine ring is superior to the six-membered piperidine ring for balanced flux and skin deposition [1].

Transdermal ER
Class-level
Decyl ester ER SC = 8.7
Exceeded Azone and 2-oxopiperidine ester
Scaffold-based penetration enhancer context
In vitro mouse skin model; ester prodrug handle
Transdermal Drug Delivery Penetration Enhancers Formulation Science

(2-Oxopyrrolidin-1-yl)acetic Acid: Key Application Scenarios


Pharmaceutical QC: Impurity D Reference Standard

Regulatory QC laboratories performing piracetam drug substance and drug product release testing per Ph. Eur. monograph requirements need a certified (2-oxopyrrolidin-1-yl)acetic acid reference standard (Impurity D). The validated RP-HPLC method demonstrates this compound has the lowest LOQ (25 ng/mL) among all four specified impurities, making it the most sensitively detected related substance. Its distinct pKa (3.75) ensures baseline chromatographic separation from piracetam (pKa 15.67) at the validated mobile phase pH of 6.5. Neither piracetam nor the ester impurities can substitute for system suitability testing of this specific impurity peak. [1]

Bioanalytical: Metabolite Standard for PK Studies

In bioequivalence studies and pharmacokinetic assessments of piracetam, this compound is the sole Phase I metabolite generated by human liver microsomal amidase activity and must be quantified in plasma alongside the parent drug. The validated UPLC-MS/MS method requires an authenticated reference standard of 2-(2-oxopyrrolidin-1-yl)acetic acid for calibration curve preparation and QC sample validation. The carboxylic acid functionality enables negative-ion mode MS detection (deprotonated [M-H]⁻), offering complementary selectivity to the neutral parent drug. No other racetam-related impurity or synthetic precursor fulfills this specific bioanalytical requirement. [2]

Medicinal Chemistry: PDE4B Inhibitor Building Block

Medicinal chemistry teams pursuing PDE4B as an anti-inflammatory target for respiratory diseases can use this compound as the direct carboxylic acid partner in amide coupling reactions to generate pyrazolopyridine-based inhibitors. The literature precedent established in Bioorg. Med. Chem. Lett. (2010) demonstrates that the 2-oxopyrrolidin-1-ylacetyl moiety is compatible with the pyrazolopyridine scaffold and contributes to PDE4B inhibitory activity in the nanomolar range. The free carboxylic acid is the reactive handle; the corresponding amide (piracetam) and esters require additional deprotection steps, adding synthetic complexity. [3]

Formulation: Prodrug and Transdermal Enhancer Scaffold

Formulation scientists exploring non-invasive transdermal delivery of hydrophilic drugs can leverage the 2-oxopyrrolidine-α-acetic acid scaffold as a prodrug or penetration enhancer template. The published structure-activity relationship demonstrates that esterification of the carboxylic acid with medium-chain alkyl alcohols (decyl, dodecyl) yields enhancers with skin content enhancement ratios up to 8.7-fold over control—outperforming Azone and the corresponding 2-oxopiperidine esters. The ester linkage is designed for dermal esterase-mediated biodegradation, potentially limiting systemic exposure to the intact enhancer. This scaffold-level advantage makes the parent acid the logical starting material for enhancer library synthesis. [4]

Application
Selection Property
Validation Focus
Pharmaceutical QC: Impurity D Standard
Distinct pKa and low LOQ profile
System suitability and linearity validation
Bioanalytical: Metabolite Standard
Unique metabolic identity
Calibration curve and QC sample validation
Medicinal Chemistry: PDE4B Inhibitor Building Block
Free carboxylic acid handle
Synthetic route precedent and SAR context
Formulation: Transdermal Enhancer Scaffold
Ester prodrug handle
Scaffold-level penetration enhancement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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